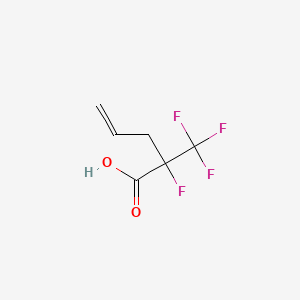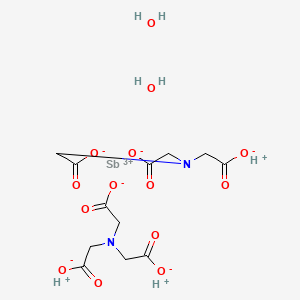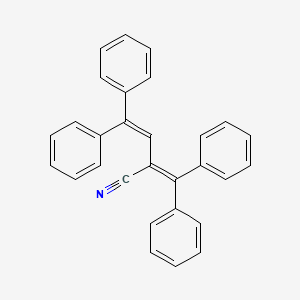
4,4'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at nicotinic acetylcholine receptors, blocking the action of acetylcholine and affecting neurotransmission. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): This compound has a similar structure but with tert-butyl groups on the pyridinium rings.
4,4’-(1,3-Propanediyl)bis(pyridine): Another structurally related compound with pyridine rings instead of piperidine rings.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is unique due to its specific structural features, including the dimethyl substitution on the piperidine rings and the propane-1,3-diyl bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74910-68-2 |
|---|---|
Formule moléculaire |
C17H36N2+2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
4-[3-(1,1-dimethylpiperidin-1-ium-4-yl)propyl]-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H36N2/c1-18(2)12-8-16(9-13-18)6-5-7-17-10-14-19(3,4)15-11-17/h16-17H,5-15H2,1-4H3/q+2 |
Clé InChI |
FMOAPRRKDMTVFS-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC(CC1)CCCC2CC[N+](CC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




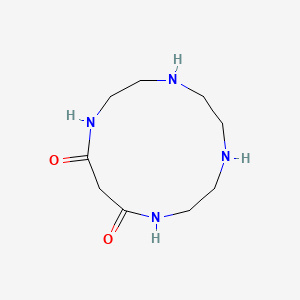

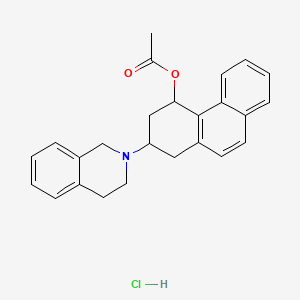
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

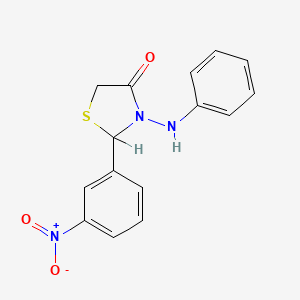

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
